sodium;2-[1-[[1-[2-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[3-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate
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Overview
Description
Compound “sodium;2-[1-[[1-[2-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[3-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate” is a chemical entity listed in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered interest due to its distinctive chemical structure and reactivity, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “sodium;2-[1-[[1-[2-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[3-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate” involves multiple steps, each requiring specific reaction conditions. The process typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and functional group modifications. Each step is carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized synthetic routes. This involves the use of large reactors, precise temperature control, and efficient purification techniques. The goal is to produce the compound in bulk quantities while maintaining consistent quality and minimizing production costs.
Chemical Reactions Analysis
Types of Reactions: Compound “sodium;2-[1-[[1-[2-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[3-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Compound “sodium;2-[1-[[1-[2-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[3-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.
Industry: The compound is utilized in various industrial processes, including the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which compound “sodium;2-[1-[[1-[2-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[3-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular functions and biochemical processes. The exact mechanism depends on the context in which the compound is used, such as its role in a particular chemical reaction or biological system.
Comparison with Similar Compounds
Compound A: Shares a similar core structure but differs in functional groups.
Compound B: Has a similar reactivity profile but varies in molecular weight and solubility.
Compound C: Exhibits comparable biological activity but with different potency and selectivity.
Uniqueness: What sets compound “sodium;2-[1-[[1-[2-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[3-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate” apart from these similar compounds is its unique combination of chemical properties, reactivity, and potential applications. Its distinct structure allows for specific interactions that are not observed with other compounds, making it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
sodium;2-[1-[[1-[2-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[3-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36ClNO3S.Na/c1-34(2,40)27-8-5-6-24(20-27)10-17-32(41-23-35(18-19-35)22-33(38)39)30-9-4-3-7-25(30)12-15-29-16-13-26-11-14-28(36)21-31(26)37-29;/h3-9,11-16,20-21,32,40H,10,17-19,22-23H2,1-2H3,(H,38,39);/q;+1/p-1/b15-12+; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVOPOVZJNAIKI-JRUHLWALSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC(=C1)CCC(C2=CC=CC=C2C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC(=C1)CCC(C2=CC=CC=C2/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H35ClNNaO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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